![molecular formula C13H11BrMg B6309416 (2-Benzylphenyl)magnesium bromide, 0.50 M in THF CAS No. 312730-52-2](/img/structure/B6309416.png)
(2-Benzylphenyl)magnesium bromide, 0.50 M in THF
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Description
“(2-Benzylphenyl)magnesium bromide, 0.50 M in THF” is a chemical compound with the formula C13H11BrMg. It is typically used in laboratory settings .
Molecular Structure Analysis
The molecular structure of “(2-Benzylphenyl)magnesium bromide, 0.50 M in THF” consists of 13 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 1 magnesium atom .Physical And Chemical Properties Analysis
The molecular weight of “(2-Benzylphenyl)magnesium bromide, 0.50 M in THF” is 271.4389 .Mechanism of Action
Target of Action
The primary target of (2-Benzylphenyl)magnesium bromide, a Grignard reagent, is typically a carbonyl-containing compound . The carbonyl group is a polar group, making it an electrophilic site that can be attacked by nucleophiles, such as the carbon atom in the Grignard reagent .
Mode of Action
The Grignard reagent, being a strong nucleophile and base, interacts with its target by attacking the electrophilic carbon atom of the carbonyl group . This results in the formation of a new carbon-carbon bond, which is a key step in many organic synthesis reactions .
Biochemical Pathways
The Grignard reaction doesn’t directly affect any biochemical pathways as it’s primarily used in synthetic organic chemistry for the formation of carbon-carbon bonds . .
Result of Action
The result of the action of (2-Benzylphenyl)magnesium bromide is the formation of a new carbon-carbon bond with a carbonyl-containing compound . This can lead to the synthesis of a wide range of organic compounds, including alcohols, carboxylic acids, and others .
Action Environment
The action of (2-Benzylphenyl)magnesium bromide is highly sensitive to the environment. It requires anhydrous (water-free) and oxygen-free conditions, as the presence of water or oxygen can lead to the decomposition of the Grignard reagent . The reaction is typically carried out in a solvent like diethyl ether or tetrahydrofuran (THF), which can solvate the magnesium (II) center . The reaction temperature can also influence the yield and rate of the reaction .
properties
IUPAC Name |
magnesium;benzylbenzene;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11.BrH.Mg/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1-9H,11H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREMYOOUGRTXRQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=[C-]2.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzylphenyl)magnesium bromide |
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